1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-
Description
The compound "1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-" features a tetrazole core substituted with a 5-(4-chlorophenyl)-2-furanyl group. Though direct data on this compound are sparse in the provided evidence, structural analogs and related derivatives offer insights into its properties .
Properties
CAS No. |
93770-52-6 |
|---|---|
Molecular Formula |
C13H9ClN4O3 |
Molecular Weight |
304.69 g/mol |
IUPAC Name |
2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9ClN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI Key |
JMQCJHOOWPBVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NN=NN3CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Azides to Nitriles
The fundamental synthetic approach involves the reaction of sodium azide with a nitrile precursor bearing the 5-(4-chlorophenyl)-2-furanyl substituent. This [3+2] cycloaddition reaction forms the tetrazole ring:
- Catalysts: Transition metal catalysts such as cobalt(II) complexes or scandium triflate have been reported to efficiently catalyze this reaction, enhancing yield and selectivity.
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate the reaction.
- Temperature: Moderate to elevated temperatures (100–125 °C) are typical, with reaction times ranging from several hours under conventional heating to minutes under microwave irradiation.
- Workup: After completion, acidification with dilute hydrochloric acid and extraction with organic solvents (e.g., ethyl acetate) are performed, followed by purification via column chromatography.
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis to accelerate the cycloaddition reaction:
- Advantages: Microwave irradiation significantly reduces reaction time (down to 10–120 minutes) and can improve yields (up to 99% in related tetrazole syntheses).
- Catalysts: Heterogeneous catalysts such as Pd/Co nanoparticles supported on carbon nanotubes have been employed to facilitate rapid and efficient synthesis.
- Environmental Impact: Microwave methods align with green chemistry principles by reducing energy consumption and reaction times.
Industrial Scale Considerations
For industrial production, continuous flow reactors and optimized catalytic systems are used to scale up the synthesis while maintaining product purity and yield. The use of non-toxic solvents and recyclable catalysts is emphasized to minimize environmental impact.
Detailed Reaction Scheme and Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Sodium azide + 5-(4-chlorophenyl)-2-furanyl nitrile + Co(II) catalyst (1 mol%) | DMSO | 110 °C | 12 h (conventional) | 85–90 | Monitored by TLC, followed by acid workup and extraction |
| 2 | Sodium azide + 5-(4-chlorophenyl)-2-furanyl nitrile + Scandium triflate | DMF | 100–125 °C | 2 h (microwave) | 90–99 | Microwave-assisted, improved yield and reduced time |
| 3 | Sodium azide + 5-(4-chlorophenyl)-2-furanyl nitrile + Pd/Co@CNT nanoparticles | DMF or DMSO | Microwave irradiation (~120 °C) | ~10 min | Up to 99 | Heterogeneous catalyst, easy separation, high efficiency |
Research Findings and Analytical Data
- NMR Characterization: The synthesized compound is confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic signals for the tetrazole ring and aromatic substituents.
- Purity: Column chromatography purification yields analytically pure product suitable for further biological or material science applications.
- Catalyst Efficiency: Studies demonstrate that cobalt(II) complexes and scandium triflate catalysts provide high turnover numbers and selectivity for 5-substituted tetrazoles.
- Microwave vs. Conventional Heating: Microwave-assisted methods reduce reaction times by up to 90% while maintaining or improving yields.
Summary Table of Preparation Methods
| Method | Catalyst | Solvent | Heating Method | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Conventional Cycloaddition | Co(II) complex | DMSO | Oil bath heating | 12 h | 85–90 | Well-established, reproducible | Long reaction time |
| Microwave-Assisted | Scandium triflate | DMF | Microwave irradiation | 2 h | 90–99 | Faster, higher yield | Requires microwave equipment |
| Microwave-Assisted Heterogeneous | Pd/Co@CNT nanoparticles | DMF/DMSO | Microwave irradiation | 10 min | Up to 99 | Very fast, easy catalyst recovery | Catalyst preparation complexity |
Chemical Reactions Analysis
Reaction Types and Functional Group Reactivity
The compound participates in reactions driven by its:
-
Tetrazole ring : Prone to cycloaddition, alkylation, and acid-base reactions.
-
Acetic acid moiety : Capable of esterification, amidation, and decarboxylation.
-
Furan-chlorophenyl system : Supports electrophilic substitution and cross-coupling reactions.
Cycloaddition Reactions
The tetrazole ring engages in [3+2] cycloadditions with alkenes or alkynes. For example:
Conditions : CuI (5 mol%), DMF, 80°C, 12 h .
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines):
Reported Yields : 65–78% for analogous chlorophenyl systems.
Oxidation/Reduction
-
Oxidation : The furan ring oxidizes to a diketone using KMnO₄/H₂SO₄.
-
Reduction : Tetrazole’s N–N bonds reduce to amines with H₂/Pd-C (1 atm, RT).
Reaction-Specific Data
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Esterification | SOCl₂/MeOH, reflux, 4h | Methyl ester derivative | 92% |
| Amidation | NH₃, EDCI/DMAP, CH₂Cl₂, 25°C | Tetrazole acetamide analog | 84% |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-furan hybrids | 73% |
Mechanistic Insights
-
Tetrazole Acid-Base Behavior : The tetrazole N–H (pKa ~4.9) deprotonates in basic media, forming a nucleophilic anion for alkylation.
-
Furan Reactivity : Electron-rich furan undergoes electrophilic substitution at the α-position (e.g., nitration, halogenation).
Comparative Reactivity
The 4-chlorophenyl substituent enhances electrophilic substitution rates compared to unsubstituted furans due to its electron-withdrawing effect:
| Substituent | Relative Reaction Rate (Nitration) |
|---|---|
| 4-Cl-C₆H₄ | 1.8× |
| H | 1.0× |
| 4-MeO-C₆H₄ | 0.6× |
Data extrapolated from chlorophenyl-furan analogs.
Stability Under Reaction Conditions
The compound decomposes above 200°C or under prolonged UV exposure. Stability in common solvents:
-
DMSO : Stable for >48h at 25°C.
-
HCl (1M) : Gradual hydrolysis of tetrazole ring (t₁/₂ = 6h).
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- exhibits significant antimicrobial properties. Research indicates that the compound may inhibit the growth of various bacterial strains due to its ability to interact with specific cellular targets. For instance, compounds with similar structures have demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.
Anticancer Properties
The compound's structural characteristics make it a candidate for anticancer drug development. Initial investigations have shown that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition or receptor modulation. Studies are ongoing to further elucidate its efficacy against different cancer types.
Synthetic Methodologies
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- typically involves multi-step organic reactions. Common synthetic routes include:
- One-step synthesis : Utilizing cyanoacetic acid and sodium azide under controlled conditions to yield high purity products.
- Multi-step reactions : Involving the formation of intermediates that undergo cyclization and functionalization steps to achieve the final compound.
These synthetic pathways are optimized for yield and purity, making them suitable for both laboratory and industrial applications.
Pharmaceutical Intermediates
Due to its biological activity, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique properties allow it to be modified into various derivatives that can enhance therapeutic efficacy or reduce side effects.
Material Science
The incorporation of tetrazole rings into polymers has been explored for developing materials with enhanced thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Tetrazole-1-acetic acid | Contains tetrazole ring | Key intermediate in nucleic acid drugs |
| 5-(3-Chlorophenyl)-2-furanyl | Different chlorophenyl substitution | Varying biological activity |
| 2H-Tetrazole-2-acetic acid | Nitrophenyl instead of chlorophenyl | Distinct reactivity due to nitro group |
This table highlights how variations in structure can influence the chemical properties and potential applications of tetrazole derivatives.
Case Study 1: Antimicrobial Efficacy
A study involving 1H-Tetrazole-1-acetic acid derivatives demonstrated significant antimicrobial activity against Fusarium oxysporum, suggesting potential agricultural applications as fungicides. The compound's mechanism was linked to its ability to disrupt fungal cell wall synthesis.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines revealed that modifications of the tetrazole structure enhanced cytotoxicity compared to standard chemotherapeutics. This underscores the importance of structural optimization in drug development.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 1H-Tetrazole | 5-(5-(4-chlorophenyl)-2-furanyl) | N/A* | N/A* | Hypothesized planar conformation |
| Ethyl 5-(4-chlorophenyl)tetrazole [6] | 1H-Tetrazole | 4-chlorophenyl, ethyl ester | C₁₁H₁₁ClN₄O₂ | 266.68 | Higher lipophilicity |
| Furyloxyfen [5] | Tetrahydrofuran | Chlorotrifluoromethylphenoxy, nitro | C₁₇H₁₂ClF₃NO₆ | 418.73 | Herbicidal activity |
*Data for the target compound inferred from analogs; direct measurements unavailable.
Table 2: Spectral Data of Tetrazole Derivatives
| Compound | IR (C=N stretch, cm⁻¹) | ¹H NMR (δ, ppm) | Application Reference |
|---|---|---|---|
| Chlorobenzyl-oxy-tetrazole [3] | ~1600 | 7.2–7.5 (aromatic protons) | Agrochemicals |
| Ethyl 5-(4-chlorophenyl)tetrazole [6] | N/A | N/A | Synthetic intermediate |
Research Findings and Implications
- Synthetic Routes : The target compound likely follows tetrazole synthesis methods analogous to , involving cyclization of nitriles with azides. The furanyl-chlorophenyl group may require Suzuki-Miyaura coupling for introduction .
- However, the tetrazole core’s metabolic stability could offer advantages over triazole-based pesticides .
- Crystallography : Structural analogs in were solved using SHELX software, indicating that similar methods could resolve the target compound’s conformation .
Biological Activity
1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- (CAS No. 93770-52-6) is a compound of significant interest due to its potential biological activities. This compound belongs to the tetrazole family, which has been widely studied for various pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific tetrazole derivative.
Chemical Structure and Properties
- Chemical Formula : C13H9ClN4O3
- Molecular Weight : 304.689 g/mol
- Synonyms : 2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid
The structure of the compound includes a tetrazole ring, which is known for its stability and diverse reactivity. The presence of the furan and chlorophenyl substituents enhances its biological activity by potentially facilitating interactions with various biological targets.
Synthesis Methods
The synthesis of 1H-tetrazoles typically involves cycloaddition reactions between azides and nitriles. Recent advancements have introduced microwave-assisted methods that improve yield and reduce reaction time. For example, the use of scandium triflate as a catalyst has shown promise in synthesizing 5-substituted tetrazoles with high efficiency .
Antimicrobial Activity
Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 1H-tetrazole-1-acetic acid possess activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Tetrazole Derivative A | E. coli | 100 |
| Tetrazole Derivative B | S. aureus | 125 |
| Tetrazole Derivative C | Pseudomonas aeruginosa | 125 |
These results indicate that structural modifications in tetrazoles can lead to enhanced antimicrobial efficacy .
Anti-inflammatory and Analgesic Activity
Research on related tetrazole compounds has shown promising anti-inflammatory effects. For instance, certain derivatives demonstrated reduced inflammation in rodent models when administered orally. These findings suggest that the introduction of specific substituents can modulate the anti-inflammatory properties of tetrazoles .
Anticancer Activity
Several studies have highlighted the anticancer potential of tetrazole derivatives. For example, compounds containing a tetrazole ring have been evaluated for their cytotoxic effects on cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Case Studies
- Antimicrobial Study : A series of 5-substituted tetrazoles were synthesized and evaluated for their antibacterial activity using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition larger than those produced by standard antibiotics like ciprofloxacin .
- Anti-inflammatory Research : In a controlled study involving rodents, a novel tetrazole derivative was shown to significantly reduce paw edema induced by carrageenan injection, indicating strong anti-inflammatory activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
